molecular formula C10H16N2O2 B2895021 5-ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152576-26-5

5-ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2895021
CAS No.: 1152576-26-5
M. Wt: 196.25
InChI Key: ZAZRFBIVUYZLCB-UHFFFAOYSA-N
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Description

5-ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 5, a 2-methylpropyl group at position 1, and a carboxylic acid group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method is the reaction of 2-methylpropan-1-amine with ethyl acetoacetate to form the corresponding hydrazone, which then undergoes cyclization in the presence of an acid catalyst to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of pyrazole-4-methanol or pyrazole-4-aldehyde.

    Substitution: Formation of halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

5-ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole-4-carboxylic acid: Lacks the ethyl and 2-methylpropyl substituents.

    5-methyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group instead of an ethyl group.

    1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid: Lacks the ethyl group at position 5.

Uniqueness

5-ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and 2-methylpropyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

IUPAC Name

5-ethyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-9-8(10(13)14)5-11-12(9)6-7(2)3/h5,7H,4,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZRFBIVUYZLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152576-26-5
Record name 5-ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
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